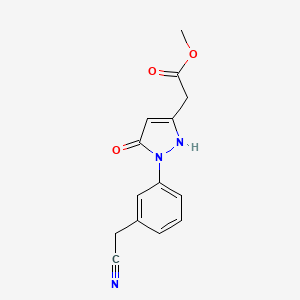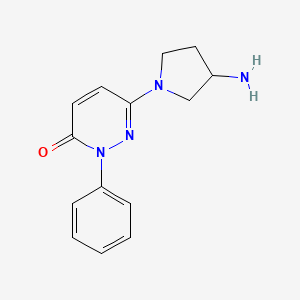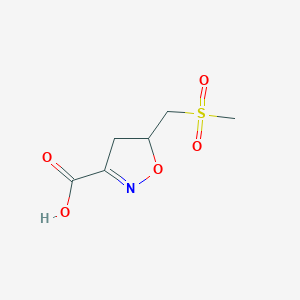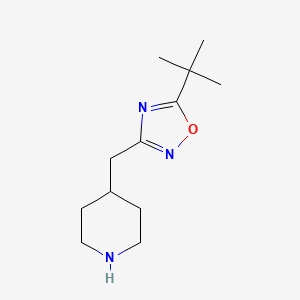
2-(4-(Aminomethyl)pyridin-2-yl)-4-(trifluoromethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Aminomethyl)pyridin-2-yl)-4-(trifluoromethyl)phenol is an organic compound that features a pyridine ring substituted with an aminomethyl group and a phenol ring substituted with a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Aminomethyl)pyridin-2-yl)-4-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the aminomethyl group through a nucleophilic substitution reaction. The trifluoromethyl group is then introduced via a Friedel-Crafts alkylation reaction. The final step involves the formation of the phenol group through a hydroxylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be used to facilitate certain steps in the synthesis, and high-pressure conditions may be employed to drive the reactions to completion.
化学反应分析
Types of Reactions
2-(4-(Aminomethyl)pyridin-2-yl)-4-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols and pyridines.
科学研究应用
2-(4-(Aminomethyl)pyridin-2-yl)-4-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 2-(4-(Aminomethyl)pyridin-2-yl)-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
2-(4-(Aminomethyl)pyridin-2-yl)-4-methylphenol: Similar structure but lacks the trifluoromethyl group.
2-(4-(Aminomethyl)pyridin-2-yl)-4-chlorophenol: Similar structure but has a chlorine atom instead of the trifluoromethyl group.
Uniqueness
2-(4-(Aminomethyl)pyridin-2-yl)-4-(trifluoromethyl)phenol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties can enhance drug efficacy and bioavailability.
属性
分子式 |
C13H11F3N2O |
|---|---|
分子量 |
268.23 g/mol |
IUPAC 名称 |
2-[4-(aminomethyl)pyridin-2-yl]-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C13H11F3N2O/c14-13(15,16)9-1-2-12(19)10(6-9)11-5-8(7-17)3-4-18-11/h1-6,19H,7,17H2 |
InChI 键 |
BRQILGUHVWIHDC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=NC=CC(=C2)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















